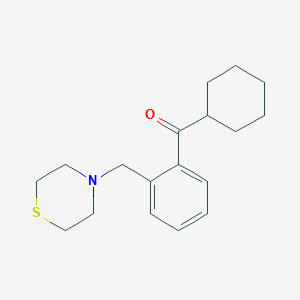

Cyclohexyl 2-(thiomorpholinomethyl)phenyl ketone

Description

Properties

IUPAC Name |

cyclohexyl-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NOS/c20-18(15-6-2-1-3-7-15)17-9-5-4-8-16(17)14-19-10-12-21-13-11-19/h4-5,8-9,15H,1-3,6-7,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSNZMOXMVWQFIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC=CC=C2CN3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643850 | |

| Record name | Cyclohexyl{2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-58-6 | |

| Record name | Cyclohexyl{2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Overview of General Cyclohexyl Phenyl Ketone Synthesis

The core cyclohexyl phenyl ketone framework is commonly prepared via a sequence of reactions starting from readily available precursors such as 1,3-butadiene and acrylic acid. The key steps include:

- [2+4] Diels-Alder Reaction: 1,3-butadiene reacts with acrylic acid to form 3-cyclohexene-1-carboxylic acid.

- Hydrogenation: Saturation of the cyclohexene ring to yield cyclohexanecarboxylic acid.

- Chlorination: Conversion of cyclohexanecarboxylic acid to cyclohexanecarbonyl chloride using chlorinating agents like thionyl chloride or phosphorous trichloride.

- Friedel-Crafts Acylation: Reaction of cyclohexanecarbonyl chloride with benzene in the presence of anhydrous aluminum trichloride to form cyclohexyl phenyl ketone.

This method is notable for its high yield (>99% conversion and selectivity) and the elimination of intermediate purification steps, which simplifies industrial scalability and reduces production costs.

Detailed Stepwise Preparation Protocol

Diels-Alder Reaction

- Reactants: 1,3-butadiene and acrylic acid.

- Conditions: Conducted with or without solvents such as benzene or non-aromatic organic solvents (e.g., cyclohexane, hexane, tetrahydrofuran).

- Temperature: Controlled between 80–200°C, preferably 120–150°C.

- Catalysts/Additives: Polymerization inhibitors to prevent side reactions.

- Outcome: Formation of 3-cyclohexene-1-carboxylic acid with >99% yield.

Hydrogenation

- Catalysts: Platinum on carbon (Pt/C) or palladium on carbon (Pd/C).

- Conditions: High pressure and temperature hydrogenation to convert the unsaturated acid to saturated cyclohexanecarboxylic acid.

- Outcome: High conversion rates with minimal by-products.

Chlorination to Cyclohexanecarbonyl Chloride

- Reagents: Thionyl chloride or phosphorous trichloride.

- Conditions: Added to the cyclohexanecarboxylic acid solution at low temperature, reflux for about one hour.

- Molar Ratios: Optimal ratio of cyclohexanecarboxylic acid to thionyl chloride is between 1:1.5 and 1:2 for >99% conversion and selectivity.

- Outcome: Quantitative formation of cyclohexanecarbonyl chloride without intermediate isolation.

| Molar Ratio (Cyclohexanecarboxylic Acid : Thionyl Chloride) | Conversion Rate (%) | Selectivity (%) |

|---|---|---|

| 1.0 : 1.0 | 89 | >99 |

| 1.0 : 1.2 | 96 | >99 |

| 1.0 : 1.5 | >99 | >99 |

| 1.0 : 2.0 | >99 | >99 |

Friedel-Crafts Acylation

- Reagents: Anhydrous aluminum trichloride (AlCl3), benzene (if non-aromatic solvents used earlier).

- Conditions: Performed in the same reactor without intermediate purification, temperature initially kept below 3°C then raised to reflux.

- Molar Ratios: AlCl3 to cyclohexanecarbonyl chloride ratio typically 1:1 to 3:1.

- Outcome: Cyclohexyl phenyl ketone obtained with >99% conversion and selectivity.

| Molar Ratio (Cyclohexanecarbonyl Chloride : AlCl3) | Conversion Rate (%) | Selectivity (%) |

|---|---|---|

| 1.0 : 1.0 | >99 | >99 |

| 1.0 : 2.0 | >99 | >99 |

| 1.0 : 3.0 | >99 | >99 |

Adaptation to Cyclohexyl 2-(thiomorpholinomethyl)phenyl Ketone

While the above method pertains to cyclohexyl phenyl ketone, the preparation of this compound involves further functionalization steps:

- Introduction of the Thiomorpholinomethyl Group: Typically achieved by nucleophilic substitution or reductive amination on the phenyl ketone intermediate, using thiomorpholine derivatives or appropriate thiomorpholinomethyl precursors.

- Reaction Conditions: Controlled to maintain the integrity of the ketone and cyclohexyl moiety, often under mild temperatures and inert atmosphere.

- Purification: Final product isolation may require chromatographic techniques due to the complexity of the substituent.

Due to the lack of direct patent or literature data on this specific compound, these functionalization steps are inferred from standard organic synthesis protocols for similar thiomorpholine-containing ketones.

Analytical Validation

- Nuclear Magnetic Resonance (NMR): Used to confirm the structure and purity of intermediates and final products.

- Gas Chromatography/Mass Spectrometry (GC/MS): Employed for conversion and selectivity analysis.

- Typical NMR Data for Cyclohexyl Phenyl Ketone:

$$^{1}H$$ NMR (CDCl3): δ 1.22–1.59 (m, 4H), 1.71–1.92 (m, 6H), 3.19–3.32 (m, 1H), 7.41–7.58 (m, 3H), 7.92–7.97 (m, 2H).

Summary Table of Key Reaction Parameters and Outcomes

| Step | Reactants/Conditions | Temperature (°C) | Catalyst/Reagent | Conversion (%) | Selectivity (%) | Notes |

|---|---|---|---|---|---|---|

| Diels-Alder | 1,3-butadiene + acrylic acid | 120–150 | Polymerization inhibitor | >99 | >99 | Solvent optional (benzene/THF) |

| Hydrogenation | 3-cyclohexene-1-carboxylic acid + H2 | High pressure | Pt/C or Pd/C | High | High | Saturation of double bond |

| Chlorination | Cyclohexanecarboxylic acid + SOCl2 or PCl3 | Reflux (~25°C) | Thionyl chloride or PCl3 | >99 | >99 | No isolation of acid |

| Friedel-Crafts Acylation | Cyclohexanecarbonyl chloride + benzene + AlCl3 | 0– reflux | Anhydrous AlCl3 | >99 | >99 | One-pot, no purification steps |

| Thiomorpholinomethylation | Phenyl ketone intermediate + thiomorpholine derivative | Mild | Base or reductive amination | Variable | Requires optimization | Functionalization step |

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2-(thiomorpholinomethyl)phenyl ketone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens or nitrating agents in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Cyclohexyl 2-(thiomorpholinomethyl)phenyl ketone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclohexyl 2-(thiomorpholinomethyl)phenyl ketone involves its interaction with specific molecular targets. The thiomorpholine ring and phenyl ketone moiety can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations in Thiomorpholinomethyl Derivatives

The thiomorpholinomethyl group imparts unique electronic and steric properties. Key analogs include:

Trends :

- Increasing molecular weight with cycloalkyl ring size (cyclobutyl < cyclopentyl < cyclohexyl) due to additional CH₂ groups.

Comparison with Simpler Cyclohexyl Phenyl Ketones

Simpler analogs lack the thiomorpholinomethyl group, leading to distinct properties:

Functional Implications :

- The thiomorpholinomethyl group introduces a sulfur atom and tertiary amine, enabling hydrogen bonding and catalytic interactions absent in simpler ketones .

Biological Activity

Cyclohexyl 2-(thiomorpholinomethyl)phenyl ketone is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is a Mannich base, which is a class of compounds formed through the Mannich reaction involving an amine, formaldehyde, and a ketone. The structure can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 251.37 g/mol

The presence of the thiomorpholine moiety suggests potential interactions with biological targets, making it a candidate for further investigation.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of Mannich bases, including those similar to this compound. For instance, compounds derived from similar structures have demonstrated significant cytotoxicity against various cancer cell lines.

- Case Study : A study evaluated the cytotoxicity of Mannich bases against Huh-7 hepatoma cells and human Jurkat cells, showing improved potency compared to standard chemotherapeutics like 5-fluorouracil. The half-maximal inhibitory concentration (IC) values ranged from 0.2 to 10 µM for these compounds, indicating their potential as anticancer agents .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Research indicates that derivatives of similar structures exhibit antibacterial and antifungal activities.

- Antibacterial Activity : A copper(II) complex derived from a related thiosemicarbazide showed higher antibacterial efficacy against Gram-positive bacteria with MIC values ranging from 250 to 500 µg/mL. In contrast, the free ligand exhibited minimal activity (MIC ≥ 1000 µg/mL) .

- Antifungal Activity : The same complex demonstrated moderate anticandidal activity against Candida albicans, with MIC values around 500 µg/mL .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to interfere with essential cellular functions by alkylating thiols on enzymes or proteins.

- Mitochondrial Disruption : Some studies suggest that these compounds disrupt mitochondrial electron transport, leading to increased ATP leakage and subsequent cell death .

Summary of Findings

The following table summarizes key findings related to the biological activities of this compound and related compounds:

| Activity | Target Organism/Cell Line | IC/MIC Value | Remarks |

|---|---|---|---|

| Anticancer | Huh-7 Hepatoma Cells | 0.2 - 10 µM | Higher potency than standard chemotherapeutics |

| Antibacterial | Gram-positive Bacteria | 250 - 500 µg/mL | Higher activity in copper(II) complex |

| Antifungal | Candida albicans | 500 µg/mL | Moderate activity |

Q & A

Q. What are the established synthetic pathways for Cyclohexyl 2-(thiomorpholinomethyl)phenyl ketone, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. A plausible route includes: (i) Friedel-Crafts acylation to introduce the cyclohexyl group onto the phenyl ring , (ii) Thiomorpholine incorporation via alkylation or substitution at the 2-position of the phenyl ring using thiomorpholine derivatives , (iii) Purification via column chromatography or recrystallization. Optimization strategies include temperature control (e.g., 0–35°C for borohydride reductions in analogous ketones ), solvent selection (polar aprotic solvents for thiomorpholine reactions), and catalyst screening (e.g., Lewis acids for acylation).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm substituent positions and cyclohexyl conformation .

- Mass Spectrometry (MS) : High-resolution MS (e.g., Q Exactive Orbitrap) with APCI ionization for molecular weight and fragmentation pattern analysis .

- Infrared (IR) Spectroscopy : To identify carbonyl (C=O, ~1700 cm) and thiomorpholine C-S stretches .

- Chromatography : HPLC or TLC to monitor reaction progress and purity .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the thiomorpholinomethyl group in nucleophilic reactions?

- Methodological Answer :

- Steric Effects : The thiomorpholine ring’s bulk may hinder nucleophilic attack at the phenyl ketone’s carbonyl group. Conformational analysis (e.g., DFT calculations) can predict steric hindrance .

- Electronic Effects : The sulfur atom in thiomorpholine enhances electron density at the methylene bridge, potentially altering nucleophilic susceptibility. Comparative kinetic studies with morpholine analogs (lacking sulfur) can isolate electronic contributions .

- Experimental Validation : Perform nucleophilic substitution reactions (e.g., with Grignard reagents) under varying conditions and analyze rate constants using second-order kinetics .

Q. What computational methods are suitable for predicting the molecular geometry and electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Use software like Gaussian or ORCA to optimize geometry, calculate bond angles/lengths, and map electrostatic potentials .

- Molecular Dynamics (MD) : Simulate solvent interactions to assess stability in biological or synthetic environments.

- Docking Studies : Predict binding affinities with biological targets (e.g., enzymes) by modeling the thiomorpholine moiety’s interactions .

Q. How can discrepancies in biological activity data for derivatives of this compound be resolved through structural-activity relationship (SAR) studies?

- Methodological Answer :

- SAR Workflow :

(i) Synthesize derivatives with modifications to the thiomorpholine ring (e.g., oxidation state of sulfur) or phenyl ketone substituents .

(ii) Test bioactivity (e.g., enzyme inhibition, cytotoxicity) using standardized assays .

(iii) Apply multivariate analysis (e.g., CoMFA, machine learning) to correlate structural features with activity trends. - Data Reconciliation : Cross-validate results with orthogonal assays (e.g., SPR for binding kinetics vs. cell-based assays) to resolve contradictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.